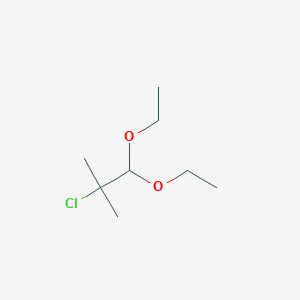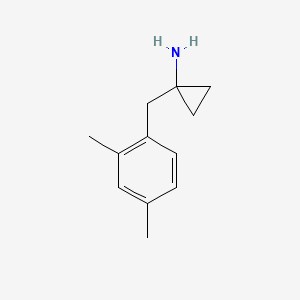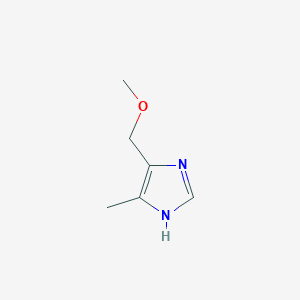
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyridone-based molecules. Examples are:
- 1H-Benzimidazole
- 2-Methyl-4-pyridone
- 1H-Benzimidazol-4-ylboronic acid .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H11N3O2 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-4-yl)-5-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-5-11(17)12(18)6-16(8)10-4-2-3-9-13(10)15-7-14-9/h2-7,18H,1H3,(H,14,15) |
Clave InChI |
VWVZXDXHWWKDBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)








![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)



